3-(4-bromophenyl)-N'-{(E)-[4-(diethylamino)phenyl]methylidene}-1H-pyrazole-5-carbohydrazide
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Overview
Description
3-(4-bromophenyl)-N’-{(E)-[4-(diethylamino)phenyl]methylidene}-1H-pyrazole-5-carbohydrazide is a complex organic compound that features a pyrazole ring substituted with a bromophenyl group and a diethylaminophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-bromophenyl)-N’-{(E)-[4-(diethylamino)phenyl]methylidene}-1H-pyrazole-5-carbohydrazide typically involves multiple steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.
Condensation reaction: The final step involves the condensation of the pyrazole derivative with 4-(diethylamino)benzaldehyde under acidic or basic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the diethylamino group.
Reduction: Reduction reactions can occur at the carbonyl group of the carbohydrazide moiety.
Substitution: The bromophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Products may include N-oxides or hydroxylated derivatives.
Reduction: Reduced forms of the carbohydrazide, such as hydrazines.
Substitution: Substituted derivatives where the bromine atom is replaced by the nucleophile.
Scientific Research Applications
3-(4-bromophenyl)-N’-{(E)-[4-(diethylamino)phenyl]methylidene}-1H-pyrazole-5-carbohydrazide has several research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-cancer agent due to its ability to interact with specific molecular targets.
Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics and photonics.
Biological Studies: It is used in studies exploring enzyme inhibition and receptor binding.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The pyrazole ring and the substituted phenyl groups play crucial roles in binding to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-bromophenyl)-1-phenyl-1H-pyrazole-5-carboxylic acid
- 4-{[(E)-(2-bromophenyl)methylidene]amino}-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol
Uniqueness
Compared to similar compounds, 3-(4-bromophenyl)-N’-{(E)-[4-(diethylamino)phenyl]methylidene}-1H-pyrazole-5-carbohydrazide is unique due to the presence of both the diethylamino and carbohydrazide groups, which confer distinct chemical reactivity and biological activity. This makes it a versatile compound for various research applications.
Properties
Molecular Formula |
C21H22BrN5O |
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Molecular Weight |
440.3 g/mol |
IUPAC Name |
3-(4-bromophenyl)-N-[(E)-[4-(diethylamino)phenyl]methylideneamino]-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C21H22BrN5O/c1-3-27(4-2)18-11-5-15(6-12-18)14-23-26-21(28)20-13-19(24-25-20)16-7-9-17(22)10-8-16/h5-14H,3-4H2,1-2H3,(H,24,25)(H,26,28)/b23-14+ |
InChI Key |
OYERJOLODZSPAW-OEAKJJBVSA-N |
Isomeric SMILES |
CCN(CC)C1=CC=C(C=C1)/C=N/NC(=O)C2=CC(=NN2)C3=CC=C(C=C3)Br |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C=NNC(=O)C2=CC(=NN2)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
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